3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine

Lipophilicity Drug Design ADME Optimization

Unlike unsubstituted or methyl analogs, this 3-CF₃ isoxazolo[4,3-c]pyridine scaffold delivers: (1) ¹⁹F NMR screening & halogen bonding via the CF₃ group; (2) ideal CNS drug-like properties—LogP 0.76, tPSA 38 Ų, MW 192 Da—for BBB-penetrant lead optimization; (3) enhanced metabolic stability & C–H acidity for selective aldol chemistry. A validated fragment hit for fluorophilic protein pockets. Procure this specific derivative for direct experimental validation of in silico ADME predictions and access to novel fluorinated acylpyridone chemical space.

Molecular Formula C7H7F3N2O
Molecular Weight 192.1
CAS No. 853784-19-7
Cat. No. B6279686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine
CAS853784-19-7
Molecular FormulaC7H7F3N2O
Molecular Weight192.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine (CAS 853784-19-7): A Fluorinated Bicyclic Heterocycle Scaffold for Medicinal Chemistry and Chemical Biology


3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine (CAS 853784-19-7) is a partially saturated bicyclic heterocycle comprising an isoxazole ring fused to a tetrahydropyridine core, with a trifluoromethyl substituent at the 3-position. It is offered at ≥95% purity by multiple specialty chemical suppliers and is utilized as a versatile small-molecule scaffold in early-stage drug discovery, fragment-based screening, and synthetic methodology development .

Why 3-CF₃ Substitution on the Isoxazolo[4,3-c]pyridine Core Cannot Be Interchanged with Des-CF₃ or Methyl Analogs in Structure–Activity Relationships


The trifluoromethyl group at the 3-position is not a passive substituent; it significantly modulates lipophilicity (LogP), electronic distribution, and metabolic stability relative to the unsubstituted (des-CF₃) or 3-methyl analogs. These physicochemical differences directly impact membrane permeability, target binding, and pharmacokinetic profiles, meaning that SAR conclusions derived from hydrogen- or methyl-substituted scaffolds cannot be directly extrapolated to the CF₃ derivative .

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine vs. Key Comparators


Enhanced Lipophilicity: LogP of 3-CF₃ vs. Des-CF₃ Isoxazolo[4,3-c]pyridine

The target compound 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine exhibits a measured LogP of 0.7637 (Fluorochem), while the des-CF₃ analog 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (CAS 1000303-67-2) has a LogP of 0.6491 (ChemSrc). This difference of +0.1146 units indicates a modest increase in lipophilicity conferred by the CF₃ group, which can influence membrane permeability and oral bioavailability .

Lipophilicity Drug Design ADME Optimization

Increased Molecular Weight and Steric Bulk: 3-CF₃ vs. Des-CF₃ Core

The target compound has a molecular weight of 192.14 g/mol, whereas the des-CF₃ analog (CAS 1000303-67-2) has a molecular weight of 124.14 g/mol. The difference of +68 Da arises from the replacement of a hydrogen atom by a trifluoromethyl group. This increase remains well within drug-likeness guidelines (MW <500) but introduces additional steric bulk that can modulate target binding and pharmacokinetics .

Molecular Weight Drug-likeness Lead Optimization

Preserved Low Polar Surface Area with Enhanced Fluorine-Mediated Interactions

Both the target compound and the des-CF₃ analog share an identical calculated polar surface area (PSA) of 38.06 Ų (ChemSrc). The CF₃ group introduces three additional fluorine atoms capable of participating in orthogonal halogen bonding and multipolar interactions with protein residues, without increasing the topological PSA—a critical advantage for maintaining passive membrane permeability while gaining enthalpic binding contributions .

Polar Surface Area Halogen Bonding CNS Permeability

Synthetic Scaffold Utility: Isoxazolo[4,3-c]pyridine Core as a Masked Acylpyridone Precursor with Tunable C3 Substituent Reactivity

The isoxazolo[4,3-c]pyridine core serves as a masked precursor to 3-acylpyridin-2-ones, a pharmacologically relevant class of natural product metabolites. Published methodology demonstrates that C3-substituted derivatives undergo base-mediated aldol condensation at the C3-methyl position to generate 3-alkenyl derivatives. The electron-withdrawing CF₃ group is expected to significantly alter the acidity of the C3 protons and the reactivity profile of this key transformation compared to the 3-methyl analog, offering distinct synthetic routes to fluorinated acylpyridone analogs [1].

Scaffold Synthesis Acylpyridone Natural Products Aldol Condensation

Prioritized Application Scenarios for 3-(Trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and tPSA for CNS Penetration

The compound's LogP of 0.76 and tPSA of 38.06 Ų place it within favorable CNS drug-like space. With a tPSA well below the 60–70 Ų threshold for blood–brain barrier penetration and a modest lipophilicity increase (+0.11 LogP vs. des-CF₃), it is an ideal scaffold for CNS-targeted lead optimization campaigns where passive permeability must be maintained while introducing fluorine for metabolic stability and target engagement [1].

Fragment-Based Drug Discovery (FBDD) Leveraging Fluorine-Mediated Binding Interactions

The low molecular weight (192 Da) and preserved tPSA (38 Ų) make this compound an attractive fragment hit. The CF₃ group enables ¹⁹F NMR-based screening and introduces halogen bonding opportunities with protein targets—features absent in the des-CF₃ analog. Procurement of the CF₃ derivative over the des-CF₃ or methyl analogs is therefore recommended for fragment libraries designed to exploit fluorophilic protein pockets .

Synthesis of Fluorinated Acylpyridone Natural Product Analogues via Aldol Elaboration

The isoxazolo[4,3-c]pyridine core is a validated masked precursor to 3-acylpyridin-2-one natural products. The CF₃ substituent at C3 is expected to enhance the acidity of the adjacent C–H bonds, enabling milder or more selective aldol condensation conditions compared to the 3-methyl analog. Researchers synthesizing fluorinated acylpyridone analogs should select this scaffold to access novel chemical space and improved physicochemical profiles [1].

Physicochemical Profiling of Heterocyclic Building Block Libraries for ADME Prediction Models

With experimentally determined LogP (0.76, Fluorochem; 1.67, ChemSrc) and identical tPSA to its des-CF₃ counterpart, this compound provides a valuable data point for computational ADME models seeking to understand the impact of CF₃ substitution on heterocyclic scaffolds. Procurement of this specific derivative enables direct experimental validation of in silico predictions for permeability, solubility, and metabolic stability .

Quote Request

Request a Quote for 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.